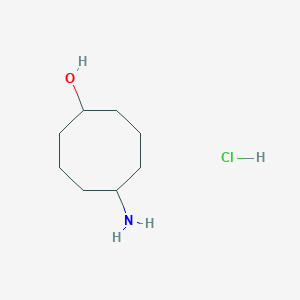

5-Aminocyclooctanol hydrochloride

描述

Importance of Medium-Sized Ring Systems in Synthetic Design

Medium-sized rings, which are defined as having 8 to 11 atoms in the cyclic structure, are prevalent in a variety of bioactive natural products and therapeutically significant molecules. rsc.orgnih.gov The unique three-dimensional shapes and relative rigidity of these rings can lead to enhanced binding affinity with biological targets, as well as improved oral bioavailability and cell permeability when compared to their acyclic or smaller ring counterparts. rsc.orgnih.gov

However, the synthesis of these medium-sized ring systems presents considerable challenges. rsc.orgrsc.orgmdpi.com Direct cyclization methods are often hindered by high kinetic and thermodynamic barriers. rsc.orgnih.gov These difficulties arise from a combination of significant entropy loss during the ring-forming step and destabilizing transannular strain within the ring. rsc.orgnih.gov To overcome these synthetic hurdles, chemists have developed innovative strategies, such as ring expansion reactions, to construct these valuable molecular frameworks. rsc.orgmdpi.com The study of compounds like 5-aminocyclooctanol, which contains an eight-membered ring, is crucial for advancing the understanding and application of these important structural motifs in medicinal chemistry and drug discovery. rsc.orgmdpi.com

The Role of Aminoalcohol Functionalities in Chemical Transformations

The aminoalcohol functional group is a versatile and highly useful moiety in organic synthesis. These compounds contain both a nucleophilic amino group and a hydroxyl group, which can also act as a nucleophile or participate in hydrogen bonding. fiveable.me This dual functionality allows aminoalcohols to be key intermediates in the construction of complex molecules through a variety of reactions, including nucleophilic substitutions, reductions, and cyclizations. scbt.com

The presence of both the amino and hydroxyl groups can lead to intramolecular hydrogen bonding, which can influence the compound's reactivity and physical properties. fiveable.me For instance, the hydroxyl group can stabilize transition states and intermediates in reactions involving the amino group, facilitating certain transformations. fiveable.me Aminoalcohols are widely used as building blocks in the synthesis of pharmaceuticals and other biologically active compounds. fiveable.mescbt.com The amino group provides a site for introducing nitrogen-containing heterocycles or other nitrogen-based functionalities, while the hydroxyl group can be further modified to alter properties such as solubility and binding interactions. fiveable.me The hydrochloride salt of an aminoalcohol is often used to protect the amine functionality or to improve the compound's handling characteristics. ontosight.aispectroscopyonline.com

Synthetic Methodologies for 5-Aminocyclooctanol Hydrochloride

The synthesis of this compound, a bifunctional cyclooctane (B165968) derivative, involves the strategic introduction of an amino group and a hydroxyl group onto the eight-membered carbocyclic ring. The development of synthetic routes is centered on achieving regiochemical control to place the functional groups in a 1,5-relationship and stereochemical control to obtain specific isomers. This article details established and theoretical methodologies for its synthesis, focusing on carbon-nitrogen bond formation, hydroxylation approaches, and stereocontrolled strategies. The final step in these syntheses would involve treatment with hydrochloric acid to form the target hydrochloride salt.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

5-aminocyclooctan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c9-7-3-1-5-8(10)6-2-4-7;/h7-8,10H,1-6,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJMZWJBLNEMJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCCC(C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of 5 Aminocyclooctanol Hydrochloride

Amine Group Reactivity in Complexation and Derivatization

The primary amine group in 5-aminocyclooctanol hydrochloride is a key site for various chemical modifications, including acylation, sulfonylation, alkylation, and arylation, as well as for the construction of larger cyclic structures.

The amine functionality readily undergoes acylation and sulfonylation reactions. For instance, reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding amides. Similarly, treatment with sulfonyl chlorides, such as benzenesulfonyl chloride, affords sulfonamides. kyoto-u.ac.jp These reactions are fundamental in peptide synthesis and for introducing various functional groups.

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Acyl chloride/Acid anhydride | Amide |

| This compound | Benzenesulfonyl chloride | Sulfonamide |

N-alkylation of the amine group can be achieved using various alkylating agents. monash.edu A common method involves reaction with alkyl halides, often in the presence of a base to neutralize the generated acid. beilstein-journals.org These reactions can be promoted under solvent-free mechanochemical conditions, offering an environmentally friendly alternative to traditional solution-based methods. beilstein-journals.org N-methylation, in particular, is a valuable modification in medicinal chemistry as it can increase a molecule's lipophilicity and proteolytic stability. monash.edu

N-arylation, the formation of a nitrogen-carbon bond with an aromatic ring, can be accomplished through methods like the Ullmann condensation or Buchwald-Hartwig amination. organic-chemistry.orgencyclopedia.pub Transition metal-free approaches using diaryliodonium salts have also been developed for the N-arylation of amino acid derivatives. nih.gov These reactions are crucial for the synthesis of various pharmacologically active compounds.

| Reaction Type | Typical Reagents | Key Features |

|---|---|---|

| N-Alkylation | Alkyl halides, Base (e.g., K2CO3) | Can be performed under solvent-free conditions. beilstein-journals.org |

| N-Arylation (Ullmann) | Aryl halides, Copper catalyst, Base | Well-established method for forming N-aryl bonds. organic-chemistry.orgencyclopedia.pub |

| N-Arylation (Buchwald-Hartwig) | Aryl halides, Palladium catalyst, Ligand, Base | Versatile and widely used in modern organic synthesis. |

| N-Arylation (Metal-free) | Diaryliodonium salts, Base | Avoids the use of transition metal catalysts. nih.gov |

The dual functionality of this compound makes it a valuable building block for the synthesis of macrocycles and heterocycles. Macrocyclization, the formation of large rings, is a key strategy in drug discovery to enhance the stability and selectivity of peptides and other molecules. nih.govnih.gov Various cyclization chemistries, such as lactam formation and ring-closing metathesis, can be employed. nih.gov

The amino and alcohol groups can participate in reactions to form a variety of heterocyclic rings. For example, reaction with appropriate precursors can lead to the formation of N-heterocycles like pyrimidines or diazacyclooctanes. researchgate.netopenmedicinalchemistryjournal.com The synthesis of such structures is of great interest due to their presence in many biologically active compounds. openmedicinalchemistryjournal.comsemanticscholar.org

Alcohol Group Reactivity in Functional Group Interconversions

The secondary alcohol group of this compound can undergo several important transformations, including esterification, etherification, and oxidation.

Esterification of the alcohol group is typically achieved by reacting it with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride, often in the presence of an acid catalyst like concentrated sulfuric acid. chemguide.co.uk This reaction is fundamental in organic synthesis. nih.gov Etherification, the formation of an ether linkage, can be accomplished through various methods, including the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide.

| Reaction Type | Typical Reagents | Product Type |

|---|---|---|

| Esterification | Carboxylic acid, Acid catalyst (e.g., H2SO4) | Ester |

| Esterification | Acyl chloride/Acid anhydride | Ester |

| Etherification (Williamson) | Base, Alkyl halide | Ether |

The secondary alcohol in this compound can be oxidized to the corresponding ketone, 5-aminocyclooctanone. libretexts.orgorganic-chemistry.org A variety of oxidizing agents can be used for this transformation. organic-chemistry.org While strong oxidizing agents can be used, milder and more selective methods are often preferred to avoid over-oxidation or side reactions. libretexts.orgbeilstein-journals.org The resulting aminoketone is a versatile intermediate for further synthetic modifications.

Synergistic Reactivity of Amino and Hydroxyl Functions

The amino and hydroxyl groups in 5-Aminocyclooctanol can act in concert to facilitate reactions that would be less efficient with monofunctional analogues. This synergistic reactivity is a hallmark of bifunctional molecules, where one group can activate the other or participate in a cooperative catalytic cycle. acs.orgrsc.org

One of the primary modes of synergistic interaction is through intramolecular hydrogen bonding. jchemrev.comrsc.orgamazonaws.com The protonated amino group can form a hydrogen bond with the hydroxyl oxygen, or in the free base form, the hydroxyl proton can interact with the lone pair of the nitrogen. This pre-organizes the molecule for certain reactions and can influence the stereochemical outcome. For instance, in acylation reactions, the amino group could act as a general base to deprotonate the hydroxyl group, increasing its nucleophilicity. Conversely, the hydroxyl group could act as a proton shuttle in reactions involving the amino group. masterorganicchemistry.com

In catalyzed processes, the two functional groups can co-catalyze a reaction. For example, in the synthesis of cyclic carbonates from epoxides and carbon dioxide, alkanolamines have demonstrated effective catalytic activity due to the synergistic effect of the amine and hydroxyl groups. rsc.org The amine group activates the carbon dioxide molecule, while the hydroxyl group facilitates the ring-opening of the epoxide. A similar cooperative mechanism can be envisaged for 5-Aminocyclooctanol in related transformations.

The table below illustrates the potential synergistic roles of the amino and hydroxyl groups in various reaction types.

| Reaction Type | Role of Amino Group | Role of Hydroxyl Group | Synergistic Effect |

| Esterification | General base catalysis | Nucleophile | Enhanced nucleophilicity of the hydroxyl group |

| N-Alkylation | Nucleophile | Proton shuttle/intramolecular H-bond stabilization | Increased reaction rate and stereoselectivity |

| Oxidative Cyclization | Directing group | Nucleophile | Formation of bicyclic products |

| Ring-opening reactions | Intramolecular nucleophile | Leaving group precursor | Facilitates formation of heterocyclic systems |

Mechanistic Elucidation of Key Organic Reactions

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This involves a combination of computational and experimental techniques to map out reaction pathways, identify intermediates, and characterize transition states.

Transition state theory provides a framework for understanding the rates of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. rowansci.comnih.gov For catalyzed reactions involving this compound, computational chemistry, particularly quantum chemical calculations, can be employed to model the transition state structures and determine their energies. mdpi.comyoutube.comopenaccessjournals.comgithub.io

The process of transition state analysis typically involves:

Proposing a reaction mechanism: This is based on established chemical principles and experimental observations.

Locating the transition state structure: Computational methods are used to find the saddle point on the potential energy surface corresponding to the transition state. researchgate.netacs.org

Verifying the transition state: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Calculating the activation energy: The energy difference between the reactants and the transition state determines the activation barrier, which is related to the reaction rate. rowansci.com

Below is a representative data table showcasing calculated activation energies for a hypothetical catalyzed reaction of an aminocyclooctanol derivative, illustrating how computational analysis can provide insights into reaction feasibility.

| Catalyst | Reaction Step | Calculated Activation Energy (kcal/mol) | Method of Calculation |

| Catalyst A | C-N bond formation | 15.2 | DFT (B3LYP/6-31G) |

| Catalyst A | O-H bond cleavage | 10.8 | DFT (B3LYP/6-31G) |

| Catalyst B | C-N bond formation | 12.5 | DFT (M06-2X/6-311+G) |

| Catalyst B | O-H bond cleavage | 13.1 | DFT (M06-2X/6-311+G) |

This data is illustrative and based on typical values found in computational studies of organic reactions.

Kinetic studies are essential for experimentally determining reaction rates and elucidating reaction mechanisms. rasayanjournal.co.inresearchgate.net By monitoring the concentration of reactants, products, and intermediates over time, a rate law can be established, which provides information about the species involved in the rate-determining step of the reaction.

For reactions of this compound, kinetic studies can help to:

Determine the order of the reaction with respect to each reactant and catalyst.

Calculate the rate constants for individual steps in the reaction mechanism.

Assess the influence of reaction conditions such as temperature, pressure, and solvent on the reaction rate.

Provide evidence for the existence of proposed intermediates.

A common approach is to use spectroscopic methods, such as NMR or IR spectroscopy, to follow the progress of the reaction. rasayanjournal.co.in The data obtained can then be fitted to various kinetic models to determine the most plausible reaction mechanism.

The following table presents hypothetical kinetic data for the esterification of an amino alcohol, demonstrating the type of information that can be obtained from such studies. znaturforsch.com

| Reactant Concentration (mol/L) | Initial Rate (mol/L·s) | Pseudo-First-Order Rate Constant (s⁻¹) |

| 0.1 | 1.5 x 10⁻⁵ | 1.5 x 10⁻⁴ |

| 0.2 | 3.0 x 10⁻⁵ | 1.5 x 10⁻⁴ |

| 0.3 | 4.5 x 10⁻⁵ | 1.5 x 10⁻⁴ |

This data is representative and illustrates a first-order dependence on the reactant concentration.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Aminocyclooctanol hydrochloride in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and stereochemistry of the molecule can be obtained.

Expected ¹H and ¹³C NMR Data:

A table of predicted chemical shifts for the unique protons and carbons in this compound is presented below. These predictions are based on the functional groups present and their expected electronic effects.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H (CH-OH) | 3.5 - 4.0 | 70 - 75 |

| C2/C8-H₂ | 1.4 - 1.8 | 25 - 35 |

| C3/C7-H₂ | 1.3 - 1.7 | 20 - 30 |

| C4/C6-H₂ | 1.4 - 1.8 | 25 - 35 |

| C5-H (CH-NH₃⁺) | 3.0 - 3.5 | 50 - 55 |

| NH₃⁺ | 7.5 - 8.5 (broad) | - |

| OH | 4.0 - 5.5 (broad) | - |

Note: These are estimated values and can vary based on solvent and experimental conditions.

2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and determining the molecule's connectivity and stereochemistry. huji.ac.ilresearchgate.netlongdom.orglibretexts.orgcolumbia.eduyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks within the cyclooctane (B165968) ring. huji.ac.illongdom.org For instance, the proton on the carbon bearing the hydroxyl group (C1-H) would show correlations to the adjacent methylene (B1212753) protons (C2-H₂ and C8-H₂). Similarly, the proton at the amino-substituted carbon (C5-H) would correlate with its neighboring methylene protons (C4-H₂ and C6-H₂). Following these correlations would allow for the tracing of the carbon backbone. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each proton signal would be linked to the signal of the carbon it is attached to, providing a definitive assignment of the carbon skeleton based on the proton assignments from COSY. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are in close proximity, which is critical for determining the stereochemistry of the molecule. The relative orientation of the hydroxyl and amino groups (cis or trans) could be determined by observing the presence or absence of NOE cross-peaks between the methine protons at C1 and C5.

Dynamic NMR for Conformational Exchange

The eight-membered ring of cyclooctane derivatives is known to be conformationally flexible. researchgate.net Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, could provide insights into the conformational exchange processes of this compound. unibas.itunibas.it At low temperatures, the exchange between different ring conformations might be slow enough on the NMR timescale to observe separate signals for each conformation. As the temperature increases, these signals would broaden and eventually coalesce into averaged signals. Analysis of these temperature-dependent spectral changes can provide thermodynamic and kinetic parameters for the conformational inversion of the ring.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govmdpi.comresearchgate.net A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and the conformation of the cyclooctane ring. It would also unequivocally establish the relative stereochemistry of the hydroxyl and amino groups and reveal the hydrogen bonding network and packing arrangement in the crystal lattice. The presence of the chloride counter-ion and its interactions with the protonated amine would also be clearly defined.

While no specific crystal structure for this compound has been found in the searched literature, data for other aminopyrimidine derivatives and substituted cyclooctane structures provide a basis for what to expect. researchgate.netnih.gov

Hypothetical Crystal Data Table:

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 8 - 12 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| Z (molecules/unit cell) | 4 or 8 |

Note: These are hypothetical values based on similar small organic molecules.

Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. renishaw.comsfu.caamericanpharmaceuticalreview.com The resulting spectra serve as a "fingerprint" for the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. researchgate.netnih.govresearchgate.netresearchgate.net

For this compound, characteristic vibrational bands would be expected for the O-H, N-H, C-H, C-O, and C-N bonds. The presence of the hydrochloride would be evident in the N-H stretching region, which would differ significantly from the free amine. researchgate.net

Expected Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H stretch (alcohol) | 3200 - 3500 (broad) | Weak |

| N-H stretch (ammonium) | 2800 - 3100 (broad) | Moderate |

| C-H stretch (alkane) | 2850 - 2960 | Strong |

| N-H bend (ammonium) | 1500 - 1600 | Moderate |

| C-O stretch (alcohol) | 1050 - 1150 | Weak |

| C-N stretch | 1000 - 1250 | Weak |

Subtle shifts in the vibrational frequencies can also provide information about the conformation of the molecule, as different conformations can lead to slight changes in the vibrational modes. renishaw.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). researchgate.net For this compound, HRMS would be used to determine the exact mass of the protonated molecular ion [M+H]⁺, which is the 5-aminocyclooctanol cation.

The molecular formula of 5-Aminocyclooctanol is C₈H₁₇NO. The expected exact mass of the [M+H]⁺ ion would be calculated, and the high-resolution measurement would confirm this to within a few parts per million (ppm).

In addition to molecular formula confirmation, mass spectrometry provides information about the structure through analysis of fragmentation patterns. libretexts.orgchemguide.co.uklibretexts.org When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions.

Expected Fragmentation Pathways:

Loss of water (H₂O): A common fragmentation for alcohols is the elimination of a water molecule from the molecular ion, leading to a peak at [M+H - 18]⁺.

Loss of ammonia (B1221849) (NH₃): The amino group can be lost as ammonia, resulting in a fragment at [M+H - 17]⁺.

Ring cleavage: The cyclooctane ring can undergo various cleavage reactions, leading to a series of smaller fragment ions corresponding to the loss of different alkyl chains.

Computational Chemistry Studies on 5 Aminocyclooctanol Hydrochloride

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic behavior and energetic landscape of a molecule. These methods, rooted in the principles of quantum physics, provide a detailed picture of electron distribution and energy states.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like 5-Aminocyclooctanol hydrochloride. als-journal.comechemcom.commdpi.com DFT methods are used to determine the ground state properties by calculating the electron density. als-journal.comaps.org From this, a wealth of information can be derived, including optimized molecular geometry (bond lengths and angles), electronic structure, and thermodynamic properties. als-journal.commdpi.com

For instance, a DFT study using the B3LYP functional with a suitable basis set, such as 6-311G(d,p), can predict the most stable three-dimensional arrangement of atoms in this compound. mdpi.com These calculations can also yield important electronic descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be employed to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.comnih.gov Such information is invaluable for predicting how the molecule will interact with other chemical species.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Space Exploration

The flexible eight-membered ring of this compound can adopt a multitude of conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable tools for exploring this vast conformational landscape. nih.govnih.govmdpi.com

MM methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally much faster than QM methods, allowing for the exploration of a large number of conformations. nih.gov By systematically rotating bonds and calculating the corresponding energy, a potential energy surface can be mapped out, revealing the various low-energy conformations (conformers) and the energy barriers between them. Cycloalkanes, like the cyclooctane (B165968) ring in the target molecule, are known to adopt non-planar puckered conformations to relieve ring strain. maricopa.edu

MD simulations build upon MM by introducing the element of time. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, providing a dynamic picture of the molecule's behavior. mdpi.com This allows for the study of how the molecule flexes, vibrates, and transitions between different conformations at a given temperature. nih.gov MD simulations can also be used to study the interaction of this compound with solvent molecules, providing insights into its behavior in solution. mdpi.comresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. academie-sciences.fr Computational methods, particularly DFT, can be used to predict the 1H and 13C NMR chemical shifts of this compound. upstream.chmodgraph.co.uk The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used for this purpose. als-journal.commodgraph.co.uk The accuracy of these predictions can be quite high, with mean deviations of 0.2-0.3 ppm for 1H shifts and around 3.8 ppm for 13C shifts being achievable. upstream.ch However, it is important to note that factors like solvent effects can influence the accuracy of the predictions. upstream.ch

Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can be used to predict the vibrational frequencies of this compound. mdpi.comnih.gov By comparing the calculated vibrational spectrum with the experimental one, researchers can confirm the presence of specific functional groups and gain confidence in the proposed structure. A good correlation between the theoretical and experimental frequencies is often observed. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Understanding the potential chemical reactions that this compound can undergo is crucial for its application. Computational chemistry provides the tools to model reaction pathways and characterize the high-energy transition states that connect reactants and products. mdpi.comnih.gov

By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy path that the reaction is likely to follow. Along this path, the transition state, which represents the highest energy point, can be located and its geometry and energy determined. The energy of the transition state relative to the reactants gives the activation energy, a key parameter that governs the rate of the reaction.

Applications of 5 Aminocyclooctanol Hydrochloride As a Chemical Building Block

Precursor in the Synthesis of Chiral Ligands for Asymmetric Catalysis

The most prominent application for chiral amino alcohols is in the development of ligands for metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can act as a bidentate "pincer" to coordinate with a metal center, creating a well-defined chiral environment. This forces reacting substrates into a specific orientation, thereby controlling the stereochemical outcome of the reaction. Ligands derived from amino alcohols have been instrumental in a wide array of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

While direct examples employing 5-aminocyclooctanol are not widely documented, the principles are well-illustrated by ligands derived from other cyclic amino alcohols. For instance, P,N-ligands, where the hydroxyl group is converted to a phosphine, are a major class of ligands. The synthesis typically involves activation of the alcohol (e.g., as a mesylate or tosylate) followed by nucleophilic substitution with a phosphide. The resulting P,N-ligand can then be used to generate highly effective catalysts. The larger, more flexible cyclooctane (B165968) ring of a putative ligand derived from 5-aminocyclooctanol could offer a unique steric and electronic profile compared to more rigid cyclohexane (B81311) or cyclopentane (B165970) systems, potentially leading to novel reactivity or selectivity.

Table 1: Representative Performance of Amino Alcohol-Derived Ligands in Asymmetric Catalysis (Note: This data is from analogous systems and illustrates the principle, as specific data for 5-aminocyclooctanol-derived ligands is not available.)

| Ligand Scaffold | Metal | Reaction Type | Substrate | Enantiomeric Excess (ee) |

| 2-(Diphenylphosphino)cyclohexylamine | Rh | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | 95% |

| Prolinol-derived P,N-Ligand | Pd | Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate | 98% |

| Cinchona Alkaloid-derived Amine | Os | Asymmetric Dihydroxylation | Styrene | 99% |

| Bicyclo[2.2.2]octane Diamine | Cu | Henry (Nitroaldol) Reaction | Benzaldehyde & Nitromethane | >99% |

This interactive table showcases typical results achieved with chiral ligands derived from various amino alcohol scaffolds in key asymmetric transformations.

Intermediate in the Construction of Complex Natural Product Analogs

Natural products and their analogs are a cornerstone of drug discovery. Many biologically active molecules contain aminocyclopentane or aminocyclohexane cores. nih.gov Synthetic strategies often rely on the use of such cyclic amino alcohols as chiral pool starting materials or key intermediates to set crucial stereocenters. nih.gov The synthesis of (±)-Agelastatin A, a potent anticancer agent, for example, utilizes a diaminocyclopentenone core that highlights the importance of cyclic amine synthons. nih.gov

The 5-aminocyclooctanol scaffold could serve a similar purpose, providing access to novel analogs of natural products containing medium-sized rings. The conformational flexibility of the eight-membered ring is a distinguishing feature that could be exploited to mimic or alter the bioactive conformation of a natural product, potentially leading to enhanced potency or modified pharmacological properties. A synthetic route could involve using 5-aminocyclooctanol as a central scaffold, with the amino and hydroxyl groups serving as handles for the stepwise attachment of other fragments of a target molecule. Although specific total syntheses incorporating 5-aminocyclooctanol are not reported, its potential as a starting point for diversity-oriented synthesis to create libraries of natural product-like compounds is significant. acs.org

Scaffold for the Development of Novel Organic Frameworks

The development of porous materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) is a rapidly expanding field with applications in gas storage, separation, and catalysis. These materials are constructed from inorganic nodes (or joints) and organic "struts" or "linkers." Chiral bifunctional molecules are highly sought after as linkers to create chiral frameworks for enantioselective separation or catalysis.

A molecule like 5-aminocyclooctanol, after suitable modification (e.g., conversion to a dicarboxylic acid or a dipyridyl derivative), could function as a chiral organic linker. The amino and hydroxyl groups provide the two points of connectivity necessary for polymerization into a framework. The inherent chirality of the cyclooctane backbone would be imparted to the resulting porous material, creating a chiral environment within the pores. The larger size and conformational flexibility of the cyclooctane ring, compared to commonly used benzene (B151609) or biphenyl (B1667301) linkers, could lead to frameworks with larger, more dynamic pores, a potentially desirable trait for the encapsulation and transformation of large substrate molecules.

Utilization in Stereoselective Syntheses of Polyfunctionalized Molecules

Chiral building blocks are frequently used to direct the stereochemistry of subsequent reactions on the scaffold itself. The existing stereocenters in 5-aminocyclooctanol can influence the facial selectivity of reactions at other positions on the ring. For instance, the hydroxyl group could direct an epoxidation or a hydrogenation to one face of the ring over the other. Similarly, the amine, after protection, could sterically block one face of the molecule, guiding incoming reagents to the opposite side.

This principle of "substrate control" is a powerful strategy for the synthesis of complex molecules with multiple, contiguous stereocenters. nih.gov By performing a series of stereoselective transformations on the 5-aminocyclooctanol core, one could, in principle, construct highly functionalized cyclooctane derivatives with precisely controlled three-dimensional architecture. Such polyfunctionalized molecules are valuable intermediates for the synthesis of pharmaceuticals and other fine chemicals. While the literature provides numerous examples of this strategy using five- and six-membered rings, its application to the cyclooctane system remains an open area for investigation. nih.gov The unique conformational preferences of the cyclooctane ring could lead to unexpected and potentially useful stereochemical outcomes not observed with smaller ring systems.

Emerging Research Frontiers

Development of Green Chemistry Approaches for its Synthesis

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Research in this area for 5-Aminocyclooctanol hydrochloride is focused on moving away from traditional synthetic routes that may involve harsh reagents and multiple complex steps. Key areas of exploration include the use of biocatalysts, such as enzymes, which can offer high selectivity and operate under mild conditions, thereby reducing the environmental impact. Another promising avenue is the development of catalytic systems based on earth-abundant metals, which provide a more sustainable alternative to precious metal catalysts.

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis represent cutting-edge fields in chemistry that use light and electricity, respectively, to drive chemical reactions. The application of these techniques to this compound opens up possibilities for novel chemical transformations that are difficult to achieve through conventional thermal methods. For instance, photocatalysis could enable the selective functionalization of specific C-H bonds within the cyclooctane (B165968) ring, a notoriously challenging task. Electrocatalysis, on the other hand, could be employed for highly efficient oxidation or reduction reactions, potentially leading to new synthetic intermediates derived from this compound. These methods offer the advantage of high precision and control over reactivity, often with a reduced need for chemical oxidants or reductants.

Computational Design of Novel Derivatives with Tuned Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. In the context of this compound, these computational approaches are being used to design novel derivatives with tailored properties. By using techniques such as Density Functional Theory (DFT) and molecular dynamics simulations, researchers can predict the reactivity, stability, and other physicochemical properties of new molecules before they are synthesized in the lab. This in silico design process allows for the rapid screening of large virtual libraries of compounds, identifying promising candidates for specific applications. For example, computational methods can be used to fine-tune the electronic and steric properties of derivatives to optimize their binding affinity to a biological target or to enhance their catalytic activity.

常见问题

Basic: What are common synthetic routes for 5-aminocyclooctanol hydrochloride, and how are intermediates characterized?

Methodological Answer:

Synthesis typically involves cyclization of precursor amines or reductive amination of cyclic ketones. For example, cyclooctanol derivatives may undergo nitration followed by catalytic hydrogenation to introduce the amino group, with subsequent HCl salt formation . Key intermediates (e.g., nitro intermediates or protected amines) are characterized via:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Advanced: How can researchers optimize enantiomeric purity in this compound synthesis?

Methodological Answer:

Chiral resolution techniques include:

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers.

- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in hydrogenation steps to favor desired stereoisomers .

- Circular dichroism (CD) spectroscopy to quantify enantiomeric excess (ee) post-synthesis .

Basic: What spectroscopic methods are critical for structural elucidation?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to confirm the cyclooctanol backbone and amine proton environments. Aromatic protons (if present) show distinct coupling patterns .

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and hydroxyl groups (~3200-3600 cm⁻¹) .

- Elemental analysis to verify Cl⁻ content and stoichiometry of the hydrochloride salt .

Advanced: How can researchers resolve contradictory solubility data reported in literature?

Methodological Answer:

- Controlled solubility assays : Test solubility in buffered solutions (pH 1-12) to account for protonation state variability.

- Thermogravimetric analysis (TGA) : Rule out hydrate formation, which alters solubility .

- Cross-validate using multiple sources (e.g., PubChem, EPA DSSTox) to identify data outliers .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (risk of irritation) .

- Ventilation : Use fume hoods to prevent inhalation of fine crystalline particles.

- Waste disposal : Segregate halogenated waste and consult institutional guidelines for HCl-neutralization protocols .

Advanced: How can degradation products be identified during stability studies?

Methodological Answer:

- Forced degradation : Expose the compound to heat (40-60°C), light (UV), and humidity.

- LC-MS/MS : Monitor for degradation markers (e.g., cyclooctanone from oxidation or deamination products).

- Kinetic modeling : Calculate activation energy (Ea) using Arrhenius plots to predict shelf-life .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Enzyme inhibition assays : Target enzymes like aminotransferases or dehydrogenases, given structural similarity to bioactive amines .

- Cell viability assays (e.g., MTT): Test cytotoxicity in mammalian cell lines (HEK293, HeLa) at 1-100 µM concentrations.

- Solubility in PBS/DMSO : Ensure compatibility with assay buffers .

Advanced: How can computational modeling predict binding affinity to biological targets?

Methodological Answer:

- Molecular docking : Use software (AutoDock Vina, Schrödinger) to model interactions with receptor sites (e.g., GABA receptors due to cyclic amine motifs) .

- MD simulations : Simulate ligand-receptor dynamics in explicit solvent (≥100 ns) to assess stability.

- QSAR models : Corrogate electronic parameters (HOMO/LUMO) with experimental IC₅₀ values .

Basic: How is purity quantified, and what thresholds are acceptable for research use?

Methodological Answer:

- HPLC-UV/ELSD : Purity ≥95% (area normalization) with a single dominant peak.

- Karl Fischer titration : Confirm water content <1% for hygroscopic hydrochloride salts .

- Residual solvent analysis (GC-MS): Ensure compliance with ICH guidelines (e.g., ethanol <5000 ppm) .

Advanced: What strategies mitigate by-product formation during scale-up?

Methodological Answer:

- DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) to minimize side reactions.

- In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR™ to track intermediate formation.

- Crystallization engineering : Control cooling rates and antisolvent addition to enhance crystal purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。